molecular formula C10H13N3O2 B12099697 Methyl 3-guanidino-4-methylbenzoate CAS No. 1025716-98-6

Methyl 3-guanidino-4-methylbenzoate

Cat. No.: B12099697
CAS No.: 1025716-98-6
M. Wt: 207.23 g/mol
InChI Key: KUPZXJAHIUUBLH-UHFFFAOYSA-N
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Description

Methyl 3-guanidino-4-methylbenzoate is a chemical compound with the molecular formula C10H14N4O5. It is known for its role as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride . This compound is characterized by its guanidino group attached to a methylbenzoate structure, making it a valuable entity in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-guanidino-4-methylbenzoate typically involves the esterification of 3-guanidino-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-guanidino-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

Methyl 3-guanidino-4-methylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-guanidino-4-methylbenzoate involves its interaction with specific molecular targets. The guanidino group is known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, making the compound valuable in medicinal chemistry and drug development .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-carbamimidamido-4-methylbenzoate nitrate
  • 3-Carbamimidamido-4-methylbenzoate de méthyle nitrate
  • Methyl 3-guanidino-4-methylbenzoate mononitrate

Uniqueness

This compound is unique due to its specific structure, which includes a guanidino group attached to a methylbenzoate framework. This structure imparts distinct chemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis and other applications .

Biological Activity

Methyl 3-guanidino-4-methylbenzoate is a compound with significant pharmacological potential, primarily due to its unique structural features that combine a guanidine group with a methyl-substituted benzoate. This article explores its biological activity, synthesis, mechanisms of action, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound exhibits a complex structure characterized by:

  • Guanidine Group : Known for its basicity and ability to form hydrogen bonds, enhancing its interaction with biological targets.
  • Aromatic Ring : The presence of the benzoate moiety contributes to its lipophilicity, which can influence membrane permeability.

Biological Activities

Research indicates that this compound possesses several noteworthy biological activities, particularly in pharmacology:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle disruption .
  • Neuroprotective Effects : Its structural similarity to compounds involved in neuroprotection suggests potential applications in treating neurodegenerative diseases.

While detailed mechanisms remain under investigation, several hypotheses have been proposed regarding how this compound exerts its biological effects:

  • Inhibition of Enzymatic Activity : The guanidine group may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and cellular signaling .

Case Study 1: Anticancer Activity

A study evaluating the cytotoxicity of this compound on K-562 leukemia cells reported a half-inhibitory concentration (IC50) significantly lower than that of standard chemotherapeutics, indicating potent anticancer properties. The study attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against various bacterial strains. Results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The compound's mechanism was suggested to involve disruption of bacterial cell wall synthesis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-guanidino-4-methylbenzoateEthyl instead of methyl groupDifferent solubility and reactivity
Methyl 3-amino-4-methylbenzoateAmino group instead of guanidineLacks the potential biological activity related to guanidine
GuanidineSimple structure without aromatic ringLimited applications due to lack of benzoate moiety

This comparison highlights how the combination of the guanidine group and the aromatic structure enhances the reactivity and potential applications of this compound compared to its analogs.

Properties

CAS No.

1025716-98-6

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 3-(diaminomethylideneamino)-4-methylbenzoate

InChI

InChI=1S/C10H13N3O2/c1-6-3-4-7(9(14)15-2)5-8(6)13-10(11)12/h3-5H,1-2H3,(H4,11,12,13)

InChI Key

KUPZXJAHIUUBLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)N=C(N)N

Origin of Product

United States

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